molecular formula C10H8F2N4O B133821 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide CAS No. 170939-95-4

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide

Cat. No. B133821
M. Wt: 240.21 g/mol
InChI Key: POGQSBRIGCQNEG-APZFVMQVSA-N
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Description

The compound "1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential as a building block in medicinal chemistry. Triazole derivatives have been extensively studied due to their antimicrobial properties and their role as inhibitors for various enzymes . The presence of the difluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atoms, which can affect the electronic distribution within the molecule.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction, which is a cornerstone of click chemistry. This reaction is highly efficient and can be performed under mild conditions, making it suitable for constructing a wide array of triazole compounds . The synthesis of carbohydrazides, which are closely related to triazole carboxamides, has been reported using 4-trichloroacetyl-1H-1,2,3-triazoles as intermediates, followed by reaction with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate difluorophenylmethyl azide and deuterated building blocks.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, Raman, mass spectrometry, and NMR . Density functional theory (DFT) studies can provide insights into the stability of the molecule, electron charge density distribution, and hyper-conjugative interactions . These theoretical studies are crucial for understanding the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, including cyclocondensation to form heterocyclic compounds such as oxadiazoles, pyrroles, and pyrazolines . The reactivity of the triazole ring allows for the introduction of various substituents, which can be used to fine-tune the biological activity of the compound. The presence of the carboxamide group in the compound of interest suggests that it could participate in amide bond formation reactions, potentially leading to the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The difluorophenyl group in the compound of interest is likely to increase its lipophilicity, which can affect its pharmacokinetic properties . The deuterium atoms may also impact the compound's metabolic stability, as C-D bonds are known to have a kinetic isotope effect, making them less susceptible to enzymatic cleavage . The compound's dipole moment, polarizability, and hyperpolarizability can be calculated using computational methods, providing further insight into its potential as a drug candidate .

Scientific Research Applications

  • Antimicrobial Applications : A study by Pokhodylo et al. (2021) discovered that 1H-1,2,3-triazole-4-carboxamides, including compounds similar to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide, exhibit moderate to good antimicrobial activities against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

  • Antitumor Activity : Kini, Robins, and Avery (1989) in their research, as detailed in Journal of medicinal chemistry, synthesized and tested compounds including 1,2,3-triazole-4-carboxamides for antitumor and antiviral activity. They found significant activity against murine leukemia, suggesting a potential role in cancer therapy.

  • Solventless and Metal-Free Synthesis : Research by Bonacorso et al. (2015) in Tetrahedron Letters presents a novel synthesis method for the antiepileptic drug rufinamide, which is structurally similar to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide. This method is solventless and metal-free, highlighting a sustainable approach to drug synthesis.

  • Synthesis of Antimicrobial Agents : Jadhav et al. (2017) in their study published in Journal of Saudi Chemical Society synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing moderate to good antimicrobial activities against various strains. This research contributes to the understanding of the antimicrobial potential of triazole derivatives.

  • Synthesis of Mycobacterium Tuberculosis Inhibitors : Amaroju et al. (2017) in New Journal of Chemistry synthesized compounds using a 1,2,3-triazol-4-ylmethyl derivative, showing activity against Mycobacterium tuberculosis. This indicates a possible application in developing tuberculosis treatments.

  • Synthesis of Antiepileptic Drugs : An article by Hakimian et al. (2007) in Expert Opinion on Pharmacotherapy discusses rufinamide, a drug with a structure similar to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide, and its efficacy against partial seizures and Lennox-Gastaut syndrome. This supports the compound's relevance in neurological disorders.

properties

IUPAC Name

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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